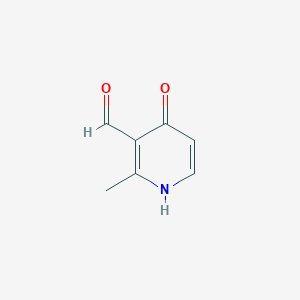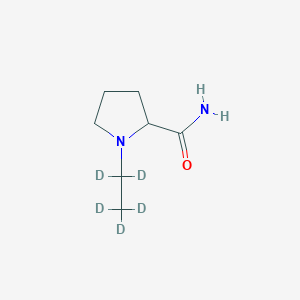![molecular formula C11H16ClN3O2 B13444413 2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique spiro structure, which is known for its stability and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride typically involves multi-step reactions. One common method includes the use of an on-water [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This environmentally friendly strategy improves reaction efficiency and chemoselectivity, offering high yields and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous reagents, are likely to be emphasized to ensure sustainable and scalable production.
化学反応の分析
Types of Reactions
2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its stability and biological activity.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
類似化合物との比較
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Another spiro compound with potential biological activity.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocyclic compounds with a wide range of biological activities.
Uniqueness
What sets 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride apart is its unique spiro structure, which provides enhanced stability and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11;/h7,12H,2-6H2,1H3;1H |
InChIキー |
CSLQONVCRAOLMA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


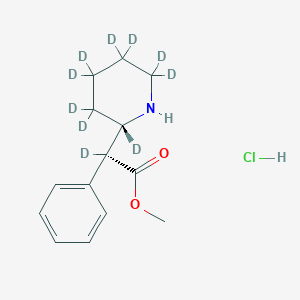

![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
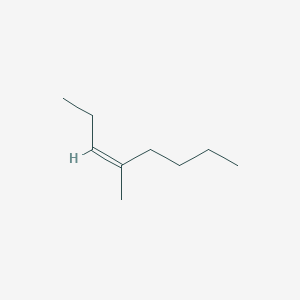
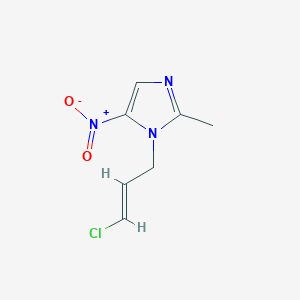
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
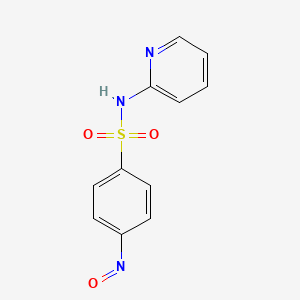

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
